molecular formula C15H14BrN3O2S B2608374 N-(4-bromophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide CAS No. 1001612-28-7

N-(4-bromophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide

Cat. No. B2608374
M. Wt: 380.26
InChI Key: KZCLBXQGJMHMFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C15H14BrN3O2S and its molecular weight is 380.26. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound has been utilized in the synthesis of various heterocyclic compounds that have potential applications in medicinal chemistry. For instance, derivatives of this compound have been investigated for their role as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial for DNA synthesis and repair. Such compounds exhibit potent inhibitory activities, highlighting their potential in the development of new anticancer agents (Gangjee et al., 2008). Additionally, the antimicrobial properties of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing this compound have been evaluated, showing promising results against various bacterial and fungal strains (Darwish et al., 2014).

Potential Therapeutic Applications

Research into the compound's derivatives has shown potential therapeutic applications, including antimicrobial and antitumor activities. For example, novel pyrimidine-incorporated Schiff bases of isoniazid, synthesized from derivatives of this compound, demonstrated significant antimicrobial and antituberculosis activity, suggesting their usefulness in combating tuberculosis and other microbial infections (Soni & Patel, 2017). The study of crystal structures of related compounds has also contributed to a deeper understanding of their potential binding mechanisms and interactions with biological targets, aiding in the design of more effective therapeutic agents (Subasri et al., 2016).

Drug Design and Molecular Docking

The compound and its derivatives have been subjects of quantum chemical insights, spectroscopic analysis, and molecular docking studies, particularly in the context of designing novel antiviral agents against COVID-19. These studies provide valuable information on molecular structure, hydrogen-bonded interactions, and drug-likeness properties, assisting in the identification of compounds with promising antiviral activities (Mary et al., 2020).

properties

IUPAC Name

N-(4-bromophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O2S/c16-9-4-6-10(7-5-9)17-13(20)8-22-14-11-2-1-3-12(11)18-15(21)19-14/h4-7H,1-3,8H2,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCLBXQGJMHMFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC(=O)N=C2SCC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.